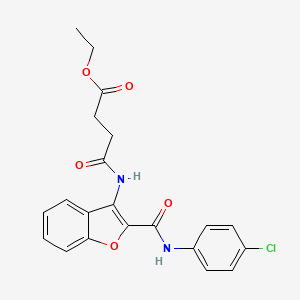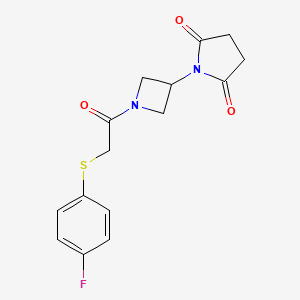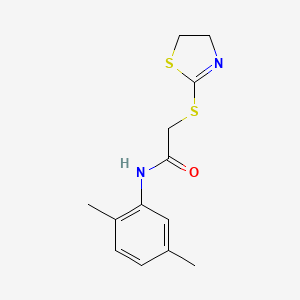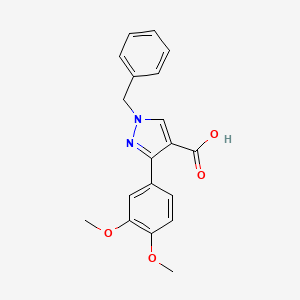
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of a trifluoromethyl-substituted aniline with a trifluoromethyl-substituted pyrimidine . The urea moiety is introduced through a piperidin-4-ylamine intermediate. Detailed synthetic routes and conditions are documented in the literature .
Molecular Structure Analysis
The molecular structure of Compound X consists of a central urea core , flanked by a trifluoromethylphenyl group and a trifluoromethylpyrimidine group. The piperidine ring is attached to the urea nitrogen. Crystallographic studies reveal the precise arrangement of atoms and bond angles .
科学的研究の応用
Chemical Synthesis and Structural Analysis
- The reaction of certain urea derivatives with methyl iodide and their X-ray crystallographic structures offer insights into the chemical behavior and structural characteristics of related compounds. These studies highlight the importance of trifluoromethyl groups in determining the stability and reactivity of urea derivatives (Jung et al., 2008).
- Research on cyclocondensation reactions involving trifluoromethylated precursors with urea showcases the synthesis of novel pyrimidinones, underlining the versatility of these compounds in generating biologically active molecules (Bonacorso et al., 2003).
Biological Screening and Pharmacological Potential
- Studies on novel pyrimidine derivatives have explored their pharmacological and biological screening, revealing potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This indicates the therapeutic potential of these compounds in treating various diseases and conditions (Bhat et al., 2014).
- The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in detail, providing valuable information on the disposition of these compounds in biological systems and their potential applications in the treatment of diseases such as type 2 diabetes (Sharma et al., 2012).
Supramolecular Chemistry and Material Science
- Research into the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding reveals the potential of these compounds in constructing supramolecular architectures and materials. This study demonstrates the significance of hydrogen bonding in the self-assembly processes of organic compounds (Beijer et al., 1998).
Therapeutic Applications
- The synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors highlight their potential as inhibitors of soluble epoxide hydrolase, with implications for the treatment of inflammatory pain and possibly other conditions. Such studies are instrumental in drug discovery and development processes (Rose et al., 2010).
作用機序
特性
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUPMKXBKOIKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)
![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)


![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)
![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)
![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)
